molecular formula C12H12N2O B13148193 8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole

8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole

Cat. No.: B13148193
M. Wt: 200.24 g/mol
InChI Key: HSJDTEJOOZIFDU-UHFFFAOYSA-N
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Description

8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole is a heterocyclic compound featuring a fused pyridoindole scaffold with a methoxy substituent at the 8-position. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.26 g/mol and CAS number 126912-70-7 . The methoxy group enhances solubility and may influence metabolic stability compared to non-substituted analogs .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

8-methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C12H12N2O/c1-15-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-6,13-14H,7H2,1H3

InChI Key

HSJDTEJOOZIFDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CNC=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can exhibit different biological activities .

Scientific Research Applications

8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole 8-OCH₃ C₁₂H₁₄N₂O 202.26 126912-70-7 Baseline compound; moderate solubility, CFTR modulation
6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 6-F, 8-OCH₃ C₁₂H₁₃FN₂O 220.25 - Enhanced bioactivity; synthetic byproduct in some routes
8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 5-CH₃, 8-OCH₃ C₁₃H₁₆N₂O 216.28 618910-07-9 Improved metabolic stability; used in HDAC6 inhibitor studies
8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 8-OCH₂CH₃ C₁₃H₁₆N₂O 216.29 876715-56-9 Increased lipophilicity; reduced CFTR potency vs. methoxy analog
Trp-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) 3-NH₂, 1-CH₃, 4-CH₃ C₁₂H₁₃N₃ 199.25 - Carcinogenic (IARC 2B); mutagenic in Ames test

Notes:

  • Fluoro and methyl substitutions (e.g., 6-Fluoro, 5-methyl) improve target engagement but may introduce synthetic challenges .
  • Amino-substituted derivatives (e.g., Trp-P-1) are carcinogenic, emphasizing the critical role of substituent selection .
CFTR Modulation

The 8-methoxy derivative demonstrates moderate CFTR activation, with EC₅₀ values comparable to VX-770 (a cystic fibrosis drug) in cellular assays. In contrast, 6-fluoro-8-methoxy analogs show enhanced potency but are prone to off-target effects . Ethoxy-substituted derivatives exhibit reduced activity, likely due to steric hindrance .

HDAC6 Inhibition

8-Methoxy-5-methyl derivatives (e.g., CAS 618910-07-9) display HDAC6 selectivity comparable to tubastatin A, a known inhibitor. The methyl group at the 5-position enhances binding to the enzyme’s hydrophobic pocket, while the methoxy group optimizes pharmacokinetics .

Carcinogenicity and Toxicity

However, it carries warnings for skin/eye irritation (H315, H319) .

Biological Activity

8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT116 (colorectal cancer), Caco-2 (colorectal cancer).
  • Mechanism of Action : The compound has been shown to induce apoptosis and inhibit cell proliferation by affecting the PI3K/AKT/mTOR signaling pathway. Specifically, it blocks the cell cycle at the G2/M phase and decreases mitochondrial membrane potential, leading to increased apoptotic activity .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate that it exhibits activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study: Anticancer Efficacy

In a comparative study assessing the efficacy of various pyridoindole derivatives, this compound was found to have an IC50 value of approximately 15 µM against HCT116 cells. This indicates a promising level of potency compared to other compounds in the same class.

Table of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism of Action
AnticancerHCT11615Apoptosis induction via PI3K/AKT/mTOR pathway
Anti-inflammatoryRAW 264.7 macrophagesNot specifiedInhibition of cytokine production
AntimicrobialS. aureusNot specifiedDisruption of bacterial cell wall integrity

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